molecular formula C16H15N3O2 B5587439 N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

Cat. No.: B5587439
M. Wt: 281.31 g/mol
InChI Key: PIOIYNGCXQCBOB-UHFFFAOYSA-N
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Description

“N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide” is a compound that is available from suppliers such as TimTec, LLC, ChemBridge Corporation, and ChemDiv, Inc . It is also known by registry numbers ZINC000000046843 .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the reaction of amino acid esters with 7-phenyl [1,3]oxazolo[5,4-b]pyridin-2 (1H)-one led to the derivatives of 3-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)imidazolidine-2,4-diones and ethyl 2-[3-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)ureido]acetates .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.315 . Other specific physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Mechanistic Insights and Therapeutic Potential

Research has extensively documented the biochemical pathways and mechanisms through which compounds similar to N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide exert their effects. For example, studies on related molecules have highlighted their interaction with central nervous system receptors, elucidating potential pathways for therapeutic intervention in neurological disorders (Saganuwan, 2017). These findings suggest a broader applicability of such compounds in designing drugs aimed at modulating neural activity, possibly offering new avenues for treating conditions like insomnia or anxiety (Heydorn, 2000).

Role in Drug Development and Clinical Applications

The role of this compound extends into drug development, particularly in the synthesis of novel central nervous system (CNS) acting drugs. The structural complexity and pharmacological versatility of such compounds make them prime candidates for developing new therapies targeting CNS disorders, with an emphasis on minimizing adverse effects while enhancing therapeutic efficacy (Saganuwan, 2017).

Moreover, the exploration of these compounds in the context of environmental and biological sensors underscores their utility beyond direct therapeutic applications. Their sensitivity and selectivity towards specific biological markers can pave the way for developing advanced diagnostic tools and environmental monitoring techniques (Jindal & Kaur, 2021).

Properties

IUPAC Name

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-3-14(20)18-12-7-4-6-11(10(12)2)16-19-15-13(21-16)8-5-9-17-15/h4-9H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOIYNGCXQCBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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